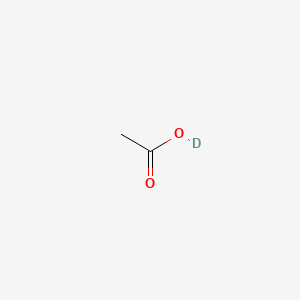
乙酸-D
描述
Acetic acid, with the chemical formula CH3COOH, is a simple carboxylic acid and an important chemical reagent and industrial chemical, used in the production of polyethylene terephthalate mainly used in soft drink bottles, cellulose acetate for photographic film, and polyvinyl acetate for wood glue, as well as many synthetic fibers and fabrics. In households, diluted acetic acid is often used in descaling agents. In the food industry, acetic acid is used under the food additive code E260 as an acidity regulator and as a condiment .
Synthesis Analysis
Acetic acid can be synthesized through various methods. One such method involves the direct generation from synthesis gas (CO H2) using a catalyst combination of ruthenium, cobalt, and iodide, achieving high selectivity and carbon efficiency . Another study demonstrated the formation of acetic acid in polar interstellar analog ices, where acetic acid is formed through the radical-radical recombination of acetyl (CH3CO) with hydroxyl-d1 radicals (OD) upon exposure to ionizing radiation . Additionally, acetic acid can be produced from the Maillard reaction, where experiments with 13C-labeled glucose isotopomers in the presence of glycine showed that all six carbon atoms of glucose can be incorporated into acetic acid .
Molecular Structure Analysis
The molecular structure of acetic acid has been extensively studied. Density-functional theory (DFT) calculations have been performed to investigate the atomic and electronic structure of acetic acid adsorbed on surfaces, revealing that acetic acid dissociates and the acetate group reacts with the surface through nucleophilic addition . Crystal structure predictions for acetic acid have also been generated, considering various space groups and revealing a large number of possible crystal structures .
Chemical Reactions Analysis
Acetic acid participates in numerous chemical reactions. It can undergo steam reforming with water to produce hydrogen and carbon dioxide, a process that has been analyzed using quantum chemical calculations . The reaction between acetic anhydride and the acetate anion has been studied, showing the formation of a 1:1 adduct which decomposes by loss of CH2CO and CHDCO . Furthermore, acetic acid can be formed heterogeneously in simulation chamber experiments involving the reaction of acetone with OH radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid have been characterized through various studies. The DFT approach has been used to analyze the conformational search, molecular structure, vibrational spectroscopy, and some electronic properties of acetic acid derivatives . The electron impact studies have provided insights into the negative ion molecule reactions of acetic acid . Additionally, coordination compounds based on acetic acid ligands have been synthesized, revealing their crystal structures and catalytic properties for the polymerization of styrene .
科学研究应用
-
Agriculture
- Acetic acid has been found to play an essential role in conferring tolerance to water deficit stress in plants . This novel mechanism of drought stress tolerance mediated by acetic acid via networks involving phytohormones, genes, and chromatin regulation has great potential for solving the global food crisis and preventing desertification caused by global warming .
-
Aquatic Plant Management
-
Industrial Applications
-
Biotransformations
-
Food Industry
- Acetic acid has several applications in the food industry and is traditionally known as vinegar . It is an acidulant, which is used to give a characteristic flavor profile to food . It can be used for microbial decontamination of meat and as a mild descaling agent in the food industry . More recently, acetic acid is reported to be used as an antimicrobial edible food coating agent .
-
Medical Applications
- Acetic acid can be used as an antiseptic against pseudomonas, enterococci, streptococci, staphylococci and others . It is also used in cervical cancer screening and for the treatment of infections . It is used as an agent to lyse (destruction of cells through lysin) red blood cells before white blood cells are examined .
-
Rubber and Plastic Industries
-
Synthesis of Dyes and Inks
-
Synthesis of Fragrances
-
Chemical Industry
-
Synthesis of Acetic Acid
-
Fermentation
-
Pharmaceutical Industry
-
Textile Industry
-
Polymer and Paints Industry
安全和危害
Exposure to acetic acid-D can cause eye, nose, and throat irritation. At 100 ppm, marked lung irritation and possible damage to lungs, eyes, and skin might result. Exposure to acetic acid-D can also cause pharyngeal edema and chronic bronchitis . It is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas .
未来方向
属性
IUPAC Name |
deuterio acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997190 | |
| Record name | (O-~2~H)Acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid-D | |
CAS RN |
758-12-3 | |
| Record name | Acetic acid-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=758-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic (2H)acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (O-~2~H)Acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic [2H]acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















